1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a complex organic compound featuring a fluorinated benzo[d]thiazole ring, a pyridine moiety, and an azetidine-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. This can be achieved through the cyclization of 4-fluorobenzoic acid with thiosemicarbazide under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the materials science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Pyridine derivatives: Compounds containing pyridine rings are known for their diverse biological activities.
Azetidine-3-carboxamide derivatives: These compounds are used in various medicinal applications due to their structural similarity to natural amino acids.
Uniqueness: 1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and biological activities.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN3OS with a molecular weight of approximately 305.35 g/mol. The compound features a fluorobenzo[d]thiazole moiety linked to a pyridine ring and an azetidine core, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C15H14FN3OS |
Molecular Weight | 305.35 g/mol |
CAS Number | 1013808-00-8 |
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown effectiveness in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and inhibit pathways associated with chronic inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further investigations are required to elucidate its spectrum of activity and mechanism of action against pathogens.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the fluorobenzo[d]thiazole moiety plays a crucial role in interacting with biological targets, such as enzymes and receptors involved in cancer progression and inflammation.
Case Studies
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, the compound was screened against multiple cancer cell lines, including breast and lung cancer models. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values demonstrating promising potency compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory effects of this compound in an animal model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores, alongside decreased levels of pro-inflammatory cytokines in serum samples.
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-12-4-1-5-13-14(12)20-16(23-13)21-8-10(9-21)15(22)19-11-3-2-6-18-7-11/h1-7,10H,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAXWRHOZWKXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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